molecular formula C7H10N2O B13625853 [1-(1H-pyrazol-3-yl)cyclopropyl]methanol

[1-(1H-pyrazol-3-yl)cyclopropyl]methanol

Cat. No.: B13625853
M. Wt: 138.17 g/mol
InChI Key: IPHXYWJKYBLLAY-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Cyclopropane (B1198618) Moieties in Chemical Systems

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. googleapis.com The presence of the pyrazole nucleus in several FDA-approved drugs underscores its therapeutic importance. sigmaaldrich.com The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, a desirable feature in drug design. nih.gov

On the other hand, the cyclopropane ring, the smallest of the cycloalkanes, is a unique non-classical bioisostere. nih.govcambridgemedchemconsulting.com Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to enhanced binding affinity and selectivity for a biological target. nih.gov The strained nature of the cyclopropane ring also influences its electronic properties, and its incorporation into a molecule can modulate physicochemical properties such as lipophilicity and metabolic stability.

Overview of the [1-(1H-pyrazol-3-yl)cyclopropyl]methanol Structural Class in Organic Chemistry

The this compound structural class combines the key features of both the pyrazole and cyclopropane moieties. The pyrazole ring provides a platform for diverse biological interactions, while the cyclopropyl (B3062369) group introduces a rigid, three-dimensional element. The methanol (B129727) group attached to the cyclopropane ring serves as a versatile synthetic handle, allowing for further functionalization and the construction of more complex molecules. This combination of features makes this structural class a valuable building block in the synthesis of novel compounds with potential applications in drug discovery and agrochemical research.

Historical Context of Related Pyrazolyl and Cyclopropyl Architectures in Synthetic Chemistry

The synthesis of pyrazoles has a rich history dating back to the 19th century, with the Knorr pyrazole synthesis being a classic example. mdpi.comnih.gov Over the years, numerous methods have been developed for the construction of the pyrazole ring, including the reaction of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloadditions. mdpi.comnih.gov

The synthesis of cyclopropane rings has also been extensively studied, with methods ranging from the Simmons-Smith reaction to transition-metal-catalyzed cyclopropanation reactions. The development of stereoselective methods for the synthesis of substituted cyclopropanes has been a significant area of research. The preparation of cyclopropyl methanols can be achieved through various routes, including the reduction of cyclopropyl ketones or the reaction of cyclopropyl Grignard reagents with formaldehyde. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The historical development of these synthetic methodologies has laid the groundwork for the construction of more complex molecules containing both pyrazole and cyclopropane rings.

Scope and Objectives of Research on this compound

Research on this compound and its derivatives is driven by the potential to discover new molecules with enhanced biological activity and improved physicochemical properties. The primary objectives of this research include:

The development of efficient and versatile synthetic routes to access this structural scaffold.

The exploration of the chemical space around this scaffold through the synthesis of a diverse range of derivatives.

The investigation of the biological activities of these compounds in the context of medicinal chemistry and agrochemical research.

The study of the structure-activity relationships (SAR) to understand how modifications to the molecular structure affect its biological properties.

The overarching goal is to leverage the unique combination of the pyrazole and cyclopropane moieties to design and synthesize novel compounds that can address unmet needs in medicine and agriculture.

Interactive Data Table: General Properties of Core Moieties

MoietyMolecular FormulaKey FeaturesCommon Applications
PyrazoleC₃H₄N₂Aromatic, Hydrogen bonding capability, Metabolic stabilityPharmaceuticals, Agrochemicals, Dyes
CyclopropaneC₃H₆Rigid, Three-dimensional, Strained ringBioisostere in drug design, Synthetic intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

[1-(1H-pyrazol-5-yl)cyclopropyl]methanol

InChI

InChI=1S/C7H10N2O/c10-5-7(2-3-7)6-1-4-8-9-6/h1,4,10H,2-3,5H2,(H,8,9)

InChI Key

IPHXYWJKYBLLAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC=NN2

Origin of Product

United States

Synthetic Methodologies for 1 1h Pyrazol 3 Yl Cyclopropyl Methanol and Its Analogs

Strategies for the Construction of the Pyrazole (B372694) Ring System

The main approaches to synthesizing the pyrazole nucleus can be broadly categorized into cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions. mdpi.com These methods offer versatility in accessing a wide range of substituted pyrazoles by varying the starting materials and reaction conditions.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine derivative with a substrate containing two electrophilic centers separated by a carbon atom. nih.gov This method is one of the most established and widely used for obtaining substituted pyrazoles. mdpi.com

Utilization of 1,3-Biselectrophilic Compounds

The classic and most common approach to pyrazole synthesis is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, a method first reported by Knorr in 1883. mdpi.combeilstein-journals.orgnih.gov These 1,3-dicarbonyls act as 1,3-biselectrophiles, reacting with the two nucleophilic nitrogen atoms of hydrazine to form the five-membered ring. nih.gov This reaction is straightforward and efficient for producing polysubstituted pyrazoles. mdpi.com A significant challenge, however, can be the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. mdpi.combeilstein-journals.org Various strategies have been developed to control the regioselectivity of this reaction, including the use of specific catalysts or reaction conditions. nih.gov

Table 1: Examples of Pyrazole Synthesis using 1,3-Biselectrophilic Compounds

Hydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/ConditionsProduct(s)Reference
Hydrazine Derivativesβ-DiketoneNot specifiedMixture of two regioisomers mdpi.com
PhenylhydrazineEthyl AcetoacetateNano-ZnO catalyst1,3,5-Substituted pyrazole derivative mdpi.com
Hydrazines1,3-Diketones (in situ generated)LiHMDSSubstituted pyrazoles beilstein-journals.orgorganic-chemistry.org
Arylhydrazines4,4,4-trifluoro-1-arylbutan-1,3-diketonesAcid medium, N,N-dimethylacetamideHigh regioselectivity for one isomer (98:2) nih.gov
Employment of α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated ketones and aldehydes are also effective precursors for pyrazole synthesis when reacted with hydrazines. nih.govpharmaguideline.com The reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. beilstein-journals.orgnih.gov This process initially forms pyrazolines, which can be readily oxidized to pyrazoles, sometimes by atmospheric oxygen. nih.gov The use of hydrazines with a good leaving group, such as tosylhydrazine, can lead directly to the aromatic pyrazole through an elimination step. beilstein-journals.orgnih.gov

Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyl Compounds

Hydrazine Derivativeα,β-Unsaturated CompoundConditionsIntermediateFinal ProductReference
Hydrazine derivativeα,β-Ethylenic ketoneNot specifiedPyrazolinePyrazole (after oxidation) nih.gov
Tosylhydrazineα,β-Unsaturated carbonyl compoundsAlkalineNot specifiedAromatic pyrazole (direct elimination) beilstein-journals.orgnih.gov
Hydrazine hydrate (B1144303)β-Arylchalcones (via epoxides)Not specifiedPyrazoline3,5-Diaryl-1H-pyrazoles nih.gov
Role of Specific Catalysts (e.g., Montmorillonite KSF)

Catalysts play a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of pyrazole synthesis. Solid acid catalysts, such as clays (B1170129) like Montmorillonite KSF, have gained attention as reusable and effective promoters for these reactions. thieme-connect.comrsc.org Montmorillonite KSF has been successfully used to catalyze the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines, affording 5-substituted pyrazoles in good yields. nih.gov It has also been employed in solvent-free, domino reactions for the synthesis of 1,3,4-trisubstituted pyrazoles. rsc.orgresearchgate.net The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. thieme-connect.comthieme-connect.com

Table 3: Use of Montmorillonite KSF in Pyrazole Synthesis

ReactantsReaction TypeProductYieldReference
2,3-Dihydro-4H-pyran-4-ones, ArylhydrazinesCondensation5-Substituted pyrazoles57-86% nih.gov
Aldehydes, Malononitrile, β-Ketoesters, Hydrazine HydrateFive-component reactionHighly substituted pyrano[2,3-c]pyrazoles81-91% mdpi.com
Alkynylester, Hydrazine derivativesDomino reaction (solvent-free)1,3,4-Trisubstituted pyrazolesNot specified rsc.org

1,3-Dipolar Cycloaddition Reactions of Diazo Compounds with Alkynes

The 1,3-dipolar cycloaddition between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and direct method for constructing the pyrazole ring. rsc.orgwikipedia.org This [3+2] cycloaddition reaction offers high atom economy and can be highly regioselective, providing a distinct advantage over classical condensation methods that may yield isomeric mixtures. rsc.orgnih.gov The reaction proceeds readily by heating, and for certain substrates, it can be conducted under solvent-free conditions, yielding products in high purity without extensive workup. rsc.orgrsc.org While the reaction of electron-rich diazo compounds is well-established, methods using electron-deficient diazo compounds have also been developed, sometimes requiring catalysis to overcome the higher energy barrier. rsc.orgfrontiersin.org

Table 4: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Diazo CompoundAlkyne/DipolarophileConditions/CatalystProduct TypeReference
Diazo compoundsAlkynesThermal, solvent-freeSubstituted pyrazoles rsc.orgrsc.org
Diazo(phenyl)methaneAlkeneAir oxidation of intermediatePyrazole wikipedia.org
Nitrile imines (generated in situ)α-Bromocinnamaldehyde (alkyne surrogate)Triethylamine1,3,4,5-Tetrasubstituted pyrazoles nih.gov
N-tosylhydrazones (diazo precursor)Unactivated bromovinyl acetals (alkyne surrogate)Not specified3,5-Disubstituted pyrazoles organic-chemistry.org

Multicomponent Reactions (MCRs) for Pyrazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, have emerged as a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles. beilstein-journals.orgrsc.org MCRs are characterized by their operational simplicity, high atom economy, and ability to generate molecular diversity from readily available starting materials. beilstein-journals.orgacs.org Various MCRs have been designed to form the pyrazole ring, often by combining elements of condensation reactions in a one-pot sequence. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Four-component reactions have also been developed to synthesize fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles. mdpi.comrsc.org

Table 5: Multicomponent Reactions for Pyrazole Synthesis

Number of ComponentsReactantsCatalyst/ConditionsProduct TypeReference
ThreeAldehydes, β-Ketoesters, HydrazinesYb(PFO)₃Persubstituted pyrazoles beilstein-journals.org
ThreePhenyl hydrazines, Aldehydes, MalononitrileSodium p-toluene sulfonate (NaPTS), aqueous mediumMultisubstituted 5-amino pyrazole rsc.org
FourAldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrateSodium gluconateFused pyrazoles (dihydropyrano[2,3-c]pyrazoles) rsc.org
ThreeAlkynes, Nitriles, Ti imido complexesOxidation-induced N-N couplingMultisubstituted pyrazoles nih.gov

Approaches for Incorporating the Cyclopropane (B1198618) Ring System

The introduction of a cyclopropane ring onto a pyrazole scaffold is a critical step in the synthesis of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol. Various methods can be envisaged for this transformation, with cyclopropanation reactions playing a central role.

Cyclopropanation Reactions in the Context of Pyrazole Synthesis

A direct and efficient method for incorporating the cyclopropane ring system during the formation of the pyrazole ring itself is through a multi-component reaction. One such notable approach is the three-component synthesis involving the reaction of aldehydes, tosylhydrazine, and vinylidene cyclopropane diesters. beilstein-journals.orgnih.gov This method allows for the direct construction of a pyrazole ring bearing a cyclopropane substituent at the 3-position.

The reaction proceeds through the in situ formation of a diazo compound from the aldehyde and tosylhydrazine, which then undergoes a [3+2] cycloaddition with the vinylidene cyclopropane diester. This cycloaddition is followed by elimination and aromatization to yield the substituted pyrazole. The versatility of this method allows for the variation of the substituents on the pyrazole ring by choosing different starting aldehydes.

ReactantsReaction TypeKey FeaturesProduct
Aldehydes, Tosylhydrazine, Vinylidene cyclopropane diestersThree-component [3+2] cycloadditionDirect incorporation of the cyclopropane ring during pyrazole synthesis.3-(1-(alkoxycarbonyl)cyclopropyl)-1H-pyrazole-5-carboxylates
Table 1: Three-Component Synthesis for Incorporating a Cyclopropane Ring into a Pyrazole System.

Synthesis of the Methanol (B129727) Functional Group

The final step in the synthesis of this compound involves the formation of the primary alcohol functionality. This is typically achieved through the reduction of a corresponding carboxylic acid derivative, such as an ester.

Reduction of Carboxylic Acid Derivatives (e.g., esters)

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. For the synthesis of this compound, the precursor would be an ester of 1-(1H-pyrazol-3-yl)cyclopropanecarboxylic acid.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including esters, to their corresponding alcohols. masterorganicchemistry.com The reduction of an ethyl or methyl ester of 1-(1H-pyrazol-3-yl)cyclopropanecarboxylic acid with LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the desired this compound. The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the alkoxy group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. masterorganicchemistry.com

A closely related reduction is the hydrogenation of cyclopropanecarboxaldehyde (B31225) to cyclopropylmethanol (B32771), which has been successfully achieved using catalysts like Raney Nickel or Raney Cobalt at moderate temperatures and pressures, with high selectivity. nih.gov This demonstrates the feasibility of reducing a carbonyl group attached to a cyclopropane ring to the corresponding alcohol without ring opening.

SubstrateReducing AgentSolventProductKey Considerations
Ethyl 1-(1H-pyrazol-3-yl)cyclopropanecarboxylateLithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl EtherThis compoundRequires anhydrous conditions and careful workup.
CyclopropanecarboxaldehydeH₂/Raney Nickel or Raney CobaltHeptane or CyclohexaneCyclopropylmethanolDemonstrates stability of the cyclopropane ring under reduction conditions. nih.gov
Table 2: Reduction of Carboxylic Acid Derivatives to the Methanol Functional Group.

Selective Oxidation and Subsequent Reduction Pathways

An alternative, albeit less direct, route to the methanol functional group could involve the selective oxidation of a methyl group at the 3-position of a pre-formed 3-(1-methylcyclopropyl)pyrazole, followed by reduction. However, the selective oxidation of a methyl group on a heterocyclic ring can be challenging and may require specific reagents to avoid over-oxidation or reaction at other positions of the pyrazole ring. Subsequent reduction of the resulting aldehyde or carboxylic acid would then follow the methods described above. This pathway is generally less efficient than the direct reduction of a carboxylic acid derivative.

Convergent and Linear Synthesis Routes to the this compound Scaffold

The synthesis of a molecule like this compound can be approached through either a linear or a convergent strategy. Each approach has its own advantages and disadvantages in terms of efficiency and flexibility.

Linear Synthesis:

A linear synthesis would involve the sequential construction of the molecule, starting from a simple precursor and adding complexity in a step-by-step manner. For the target molecule, a possible linear route could be:

Synthesis of a pyrazole with a suitable functional group at the 3-position (e.g., an acetyl group).

Conversion of the acetyl group to a vinyl group.

Cyclopropanation of the vinyl group.

Hydroboration-oxidation of the cyclopropane to introduce the hydroxymethyl group.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, a convergent approach would be more efficient. nih.gov

Fragment A Synthesis: Synthesis of a pyrazole precursor, for example, a 3-halopyrazole or a pyrazole-3-boronic acid ester.

Fragment B Synthesis: Synthesis of a cyclopropylmethanol derivative with a suitable functional group for coupling (e.g., a boronic acid or a halide).

Coupling: A cross-coupling reaction (e.g., Suzuki or Stille coupling) between Fragment A and Fragment B to form the final carbon-carbon bond between the pyrazole and cyclopropane rings.

The three-component reaction described in section 2.2.1 can be considered a highly convergent and efficient one-pot process that combines elements of fragment assembly directly to form a complex pyrazole derivative. beilstein-journals.orgnih.gov Multicomponent reactions are increasingly favored in the synthesis of bioactive molecules for their operational simplicity and step economy.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear SynthesisStep-by-step construction from a single starting material.Conceptually simple to plan.Overall yield can be low due to the multiplicative nature of step yields.
Convergent SynthesisIndependent synthesis of key fragments followed by their coupling.Higher overall yield, allows for parallel synthesis of fragments, greater flexibility for analog synthesis.May require the development of robust coupling methodologies.
Table 3: Comparison of Linear and Convergent Synthesis Routes.

Despite a comprehensive search of scientific literature and patent databases, specific studies detailing the optimization of synthetic pathways for this compound could not be located. The existing body of research focuses on general methodologies for the synthesis of pyrazole and cyclopropane derivatives, but lacks specific experimental data on the systematic optimization of reaction conditions—such as temperature, solvent, catalyst, and reaction time—and their impact on the yield of this particular compound.

Consequently, the creation of a detailed section on the "Optimization of Reaction Conditions and Yields in Synthetic Pathways" for this compound, complete with data tables and in-depth research findings as requested, is not possible based on the currently available public information.

General principles of synthetic optimization for related compounds often involve screening various catalysts (e.g., palladium-based for cross-coupling reactions), solvents of differing polarities, and a range of temperatures to identify conditions that maximize product yield and purity while minimizing reaction time and the formation of byproducts. However, without specific experimental results for the target molecule, any discussion would be speculative and not meet the required standard of detailed, scientifically accurate reporting.

Further empirical research and publication in this specific area would be necessary to provide the data required for a thorough analysis of the optimization of synthetic routes to this compound.

Chemical Transformations and Derivatization Strategies of the 1 1h Pyrazol 3 Yl Cyclopropyl Methanol Scaffold

Functional Group Interconversions of the Methanol (B129727) Moiety

The primary alcohol of the methanol group in [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is a prime site for a variety of functional group interconversions, allowing for the introduction of diverse chemical entities.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation that opens up a wide range of subsequent derivatization possibilities. The choice of oxidizing agent is critical to control the extent of oxidation.

Selective oxidizing agents are employed to achieve the partial oxidation of the primary alcohol to the corresponding aldehyde without further oxidation to the carboxylic acid. 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are hypervalent iodine reagents known for their mild and selective oxidation of alcohols. organic-chemistry.orgpitt.edu While specific studies on the oxidation of this compound using IBX are not extensively documented in the reviewed literature, the general reactivity of such reagents with primary alcohols is well-established.

The oxidation of a primary alcohol to an aldehyde using IBX typically involves stirring the alcohol with an excess of IBX in a suitable solvent like DMSO or THF at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is usually quenched with a reducing agent, and the product is isolated and purified.

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents or by modifying the reaction conditions with selective reagents. For instance, the Dess-Martin periodinane has been reported to mediate the oxidation of primary alcohols to carboxylic acids in some cases. rsc.org

Table 1: Examples of Selective Oxidation of Primary Alcohols to Aldehydes

Starting MaterialOxidizing AgentProductYield (%)Reference
Primary AlcoholDess-Martin PeriodinaneAldehydeHigh organic-chemistry.org
Primary AlcoholIBXAldehydeGood to High pitt.edu

Note: This table represents the general reactivity of these oxidizing agents, as specific data for this compound was not available in the searched literature.

Esterification and Etherification Reactions

The hydroxyl group of the methanol moiety can readily undergo esterification and etherification reactions, allowing for the introduction of a wide variety of substituents.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride, often in the presence of a catalyst. For instance, the synthesis of various ester derivatives from secondary metabolites has been reviewed, highlighting common methods that are applicable to the this compound scaffold. dntb.gov.ua While specific examples with the target molecule are scarce, general procedures involve the use of coupling agents or acid catalysts. nih.gov

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. mdpi.com This method allows for the introduction of various alkyl or aryl groups. The synthesis of O-derivatives of salicylamide, for example, often utilizes this reaction in the presence of a base like potassium carbonate. mdpi.com

Modifications of the Pyrazole (B372694) Ring

The pyrazole ring in the this compound scaffold offers two nitrogen atoms and a carbon atom (C4) that can be targeted for derivatization, influencing the electronic properties and steric bulk of the molecule.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the pyrazole ring is a common strategy to introduce substituents that can modulate biological activity. The reaction of an N-unsubstituted pyrazole with an alkylating agent in the presence of a base can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the solvent used. semanticscholar.orgresearchgate.netbeilstein-journals.org For 3-substituted pyrazoles, steric hindrance often directs alkylation to the less hindered N1 position. researchgate.net However, different conditions can favor the N2 isomer. rsc.org A variety of alkylating agents, including alkyl halides and trichloroacetimidates, have been successfully employed for the N-alkylation of pyrazoles. researchgate.netsemanticscholar.org

N-Acylation introduces an acyl group onto one of the nitrogen atoms of the pyrazole ring. This can be achieved using acid chlorides or anhydrides. nih.gov N-acyl pyrazoles are valuable intermediates and have been synthesized using various eco-friendly methods. nih.gov The acylation of the pyrazole moiety can influence the electronic properties of the ring and provide handles for further functionalization.

Table 2: General Conditions for N-Alkylation and N-Acylation of Pyrazoles

ReactionReagentsTypical ConditionsRegioselectivityReference
N-AlkylationAlkyl halide, Base (e.g., K2CO3, NaH)Solvent (e.g., DMF, THF), Room temp. to elevated temp.Mixture of N1 and N2, often favoring N1 for 3-substituted pyrazoles researchgate.netbeilstein-journals.orgd-nb.info
N-AcylationAcid chloride or AnhydrideBase (e.g., pyridine), Solvent (e.g., DCM)Typically N1 acylation nih.gov

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The C4 position is generally the most reactive site for electrophilic attack due to the directing effects of the two nitrogen atoms. rsc.org Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation of pyrazoles, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For pyrazoles unsubstituted at the C4 position, halogenation preferentially occurs at this site. beilstein-archives.orgresearchgate.net The introduction of a halogen atom provides a useful handle for further transformations, such as cross-coupling reactions.

The electronic nature of the substituents on the pyrazole ring can influence the reactivity and regioselectivity of electrophilic aromatic substitution. Electron-donating groups generally activate the ring towards substitution, while electron-withdrawing groups deactivate it. rsc.org

Regioselective Functionalization of Pyrazole Derivatives

The pyrazole ring is an aromatic heterocycle susceptible to a range of functionalization reactions. The regioselectivity of these transformations is dictated by the electronic properties of the ring and the directing effects of existing substituents. For a 3-substituted pyrazole such as this compound, the primary sites for functionalization are the two nitrogen atoms (N1 and N2) and the C4 and C5 positions of the pyrazole ring.

Electrophilic Substitution: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. nih.gov Common electrophilic substitution reactions include halogenation and formylation.

Halogenation: The halogenation of pyrazoles can be achieved using various reagents. For instance, N-halosuccinimides (NBS, NCS, NIS) are effective for introducing bromine, chlorine, or iodine at the C4 position under mild conditions. beilstein-archives.orgresearchgate.net The reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides provides the corresponding 4-halogenated derivatives in moderate to excellent yields. beilstein-archives.org Direct halogenation of pyrazoles without a substituent at C4 will preferentially occur at this position. researchgate.net

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org This reaction, employing a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), introduces a formyl group (-CHO) at the C4 position of the pyrazole ring. nih.govresearchgate.netumich.edu The resulting pyrazole-4-carbaldehydes are versatile intermediates for the synthesis of more complex molecules. researchgate.netsemanticscholar.org For instance, hydrazones can be cyclized and formylated in one step using the Vilsmeier-Haack reagent to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. researchgate.net It has been noted that 3,5-dimethyl-1H-pyrazole without a substituent on the nitrogen atom may fail to undergo formylation at the C4 position under certain conditions, as electrophilic attack can occur at the nitrogen atom. researchgate.net

N-Alkylation: The presence of two nitrogen atoms in the pyrazole ring allows for N-alkylation. In an unsymmetrically substituted pyrazole, such as a 3-substituted-1H-pyrazole, alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylated products). The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent used. researchgate.netsemanticscholar.org Generally, steric hindrance at the C3 position can favor alkylation at the N2 position, while electronic effects also play a crucial role.

Table 1: Regioselective Functionalization Reactions of Pyrazole Derivatives
Reaction TypeReagents and ConditionsPosition of FunctionalizationProduct TypeReference
HalogenationN-Halosuccinimides (NBS, NCS, NIS)C44-Halopyrazoles beilstein-archives.orgresearchgate.net
Vilsmeier-Haack FormylationPOCl₃, DMFC4Pyrazole-4-carbaldehydes nih.govresearchgate.netumich.edu
N-AlkylationAlkyl halide, BaseN1 and/or N2N-Alkylpyrazoles researchgate.netsemanticscholar.org

Transformations Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group is a strained three-membered ring that can undergo unique chemical transformations, most notably ring-opening reactions. The presence of adjacent functional groups, such as the pyrazole ring and the methanol moiety, can influence the reactivity of the cyclopropyl group.

Ring-Opening Reactions and Subsequent Derivatization

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, including acid catalysis or transition-metal catalysis. The oxidation of the methanol group in this compound to a ketone would yield a cyclopropyl ketone. Aryl cyclopropyl ketones are known to undergo palladium-catalyzed stereoselective ring-opening to form (E)-α,β-unsaturated ketones. rsc.orgrsc.orgresearchgate.net This reaction proceeds via the cleavage of the more hindered proximal C-C bond of the cyclopropane ring. rsc.org

Furthermore, the hydroxyl group can play a crucial role in directing the regioselectivity of ring-opening reactions. In palladium-catalyzed tandem Heck-ring-opening reactions of cyclopropyldiol derivatives, the presence of an alcohol group controls the selectivity of the β-carbon fragmentation. acs.org This suggests that the methanol group in the parent scaffold could be a key control element in derivatization strategies involving cyclopropane ring-opening.

Cyclopropyl as a Substituent in Pyrazole Derivatives

The incorporation of a cyclopropyl group into pyrazole-containing molecules is a common strategy in medicinal chemistry. The cyclopropyl group can act as a lipophilic yet metabolically stable bioisostere for other functional groups. The synthesis of pyrazole derivatives featuring a cyclopropyl substituent has been reported in various contexts. For example, 2-cyclopropyl- beilstein-archives.orgrsc.org-naphthyridine derivatives bearing a pyrazole moiety have been synthesized and evaluated for their antimicrobial activity. researchgate.net In these syntheses, the cyclopropyl group is introduced early in the synthetic sequence and is stable to subsequent reaction conditions, such as Vilsmeier-Haack formylation to build the pyrazole ring. researchgate.net

Formation of Fused and Bridged Heterocyclic Systems Incorporating the Pyrazolyl Cyclopropyl Methanol Core

The functional groups of the this compound scaffold can be utilized to construct more complex fused and bridged heterocyclic systems. The methanol can be oxidized to an aldehyde, which is a versatile precursor for various cyclization reactions.

Synthesis of Pyrazolyl-Thiazole Derivatives

Thiazole (B1198619) rings can be appended to a pyrazole core through several synthetic strategies. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. ijper.orgchemhelpasap.com The α-bromoketone derived from the oxidation and subsequent bromination of this compound could react with thiourea (B124793) or a substituted thioamide to yield a 2-amino- or 2-substituted-thiazole derivative, respectively. chemhelpasap.comnih.gov

Alternatively, pyrazole-4-carbaldehydes, which can be synthesized via the Vilsmeier-Haack reaction, can be converted into pyrazolyl-thiazole derivatives. researchgate.net The aldehyde can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be cyclized with an α-haloketone to afford the corresponding thiazole. acs.orgnih.gov Multicomponent reactions involving a pyrazole carbaldehyde, thiosemicarbazide, and an α-haloketone can also provide a one-pot synthesis of 2,4-disubstituted thiazolyl pyrazole derivatives.

Table 2: Synthetic Routes to Pyrazolyl-Thiazole Derivatives
Starting Material PrecursorKey ReactionReagentsProduct TypeReference
α-HaloketoneHantzsch Thiazole SynthesisThioamide (e.g., Thiourea)2-Substituted-thiazole ijper.orgchemhelpasap.com
Pyrazole CarbaldehydeThiosemicarbazone formation and cyclizationThiosemicarbazide, α-Haloketone2,4-Disubstituted-thiazole acs.orgnih.gov

Synthesis of Pyrazolyl-Quinazoline Derivatives

Fused pyrazolo-quinazoline systems are of significant interest due to their diverse biological activities. There are several synthetic strategies to construct these fused ring systems, often starting from appropriately substituted pyrazole precursors.

Pyrazolo[1,5-a]quinazolines: These can be synthesized via the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov For example, 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile reacts with enaminones of 1,3-cyclohexanedione (B196179) derivatives in refluxing glacial acetic acid to yield pyrazolo[1,5-a]quinazoline-3-carbonitriles. researchgate.netcu.edu.eg These products can be further functionalized, for instance, by condensation with aromatic aldehydes. researchgate.netcu.edu.eg

Pyrazolo[3,4-b]quinolines: This isomeric system can be prepared through multicomponent reactions. For instance, the reaction of a 5-aminopyrazole, an aromatic aldehyde, and a cyclic β-diketone like dimedone can yield 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. researchgate.netnih.gov Another approach involves the reaction of 5-aminopyrazoles with β-halovinyl/aryl aldehydes, which can be catalyzed by palladium. beilstein-journals.org Furthermore, pyrazole-4-carbaldehydes can serve as precursors for the synthesis of pyrazolo[3,4-b]quinolines through condensation with anilines, followed by cyclization. mdpi.com

Table 3: Synthetic Routes to Pyrazolo-Quinazoline/Quinoline Derivatives
Fused SystemPyrazole PrecursorCo-reactant(s)Key ReactionReference
Pyrazolo[1,5-a]quinazoline5-Aminopyrazoleβ-Dicarbonyl compound or enaminoneCyclocondensation nih.govresearchgate.netcu.edu.eg
Pyrazolo[3,4-b]quinoline5-AminopyrazoleAromatic aldehyde, DimedoneMulticomponent reaction researchgate.netnih.gov
Pyrazolo[3,4-b]quinolinePyrazole-4-carbaldehydeAniline derivativeCondensation/Cyclization mdpi.com

Synthesis of Pyrazolyl-Oxadiazole Derivatives

The transformation of the this compound scaffold into pyrazolyl-oxadiazole derivatives represents a significant synthetic endeavor, creating a molecular framework that combines the structural features of a pyrazole, a cyclopropane, and an oxadiazole ring. This class of compounds is of interest in medicinal chemistry due to the diverse biological activities associated with both pyrazole and oxadiazole moieties. The synthesis is not a direct conversion but rather a multi-step process that begins with the functional group manipulation of the primary alcohol in the starting material.

The general synthetic strategy involves a three-step sequence:

Oxidation of the primary alcohol of this compound to the corresponding carboxylic acid.

Conversion of the resulting carboxylic acid to an acid hydrazide.

Cyclization of the acid hydrazide to form the 1,3,4-oxadiazole (B1194373) ring.

Step 1: Oxidation of this compound

The initial step in the synthetic pathway is the oxidation of the primary alcohol, this compound, to yield 1-(1H-pyrazol-3-yl)cyclopropanecarboxylic acid. A variety of established oxidation methods for primary alcohols can be employed for this transformation. organic-chemistry.org The choice of oxidant is crucial to ensure high yield and to avoid side reactions.

Commonly used reagents for this type of oxidation include chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). However, due to the toxic nature of chromium, alternative and milder oxidation protocols are often preferred. These can include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) oxidation. organic-chemistry.org Another efficient method is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant such as sodium hypochlorite (B82951) or bis(acetoxy)iodobenzene. mdpi.com

The general reaction is depicted below:

Scheme 1: General oxidation of this compound to 1-(1H-pyrazol-3-yl)cyclopropanecarboxylic acid.

Step 2: Formation of 1-(1H-pyrazol-3-yl)cyclopropanecarbohydrazide

The second step involves the conversion of the synthesized 1-(1H-pyrazol-3-yl)cyclopropanecarboxylic acid into its corresponding acid hydrazide, 1-(1H-pyrazol-3-yl)cyclopropanecarbohydrazide. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). chem-soc.si

A common procedure involves the esterification of the carboxylic acid to its methyl or ethyl ester under acidic conditions (e.g., using methanol or ethanol (B145695) with a catalytic amount of sulfuric acid). The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol or methanol to yield the desired acid hydrazide. chem-soc.si

Alternatively, the carboxylic acid can be converted to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by careful addition of hydrazine hydrate. researchgate.net This method is often efficient but requires careful handling of the reactive acid chloride intermediate.

Scheme 2: Synthesis of 1-(1H-pyrazol-3-yl)cyclopropanecarbohydrazide from the corresponding carboxylic acid.

Step 3: Cyclization to Pyrazolyl-Oxadiazole Derivatives

The final and key step is the construction of the 1,3,4-oxadiazole ring from the 1-(1H-pyrazol-3-yl)cyclopropanecarbohydrazide intermediate. This is a cyclodehydration reaction that can be accomplished through various methods, often involving reaction with a one-carbon synthon. nih.gov

One of the most common methods is the reaction of the acid hydrazide with an orthoester, such as triethyl orthoformate, which introduces an unsubstituted carbon atom at the 5-position of the oxadiazole ring. This reaction is typically carried out under reflux conditions, sometimes with a catalytic amount of acid. chem-soc.si

To introduce substituents at the 5-position of the oxadiazole ring, the acid hydrazide can be reacted with different reagents. For instance, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) will yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Similarly, reaction with an acid chloride can also be employed. researchgate.net

Another approach involves the reaction of the acid hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide, followed by oxidative cyclization, to introduce a thiol group on the oxadiazole ring. researchgate.net

The general scheme for the formation of various pyrazolyl-oxadiazole derivatives is shown below:

Scheme 3: General routes to 2-(1-(1H-pyrazol-3-yl)cyclopropyl)-1,3,4-oxadiazole derivatives.

The specific substituent 'R' on the oxadiazole ring can be varied depending on the choice of the cyclizing agent, allowing for the synthesis of a library of pyrazolyl-oxadiazole derivatives for further investigation.

The following table summarizes the key transformations and reagents for the synthesis of pyrazolyl-oxadiazole derivatives from this compound.

StepTransformationStarting MaterialProductKey Reagents
1Oxidation of primary alcoholThis compound1-(1H-pyrazol-3-yl)cyclopropanecarboxylic acidJones reagent, PCC, Swern oxidation reagents, DMP, TEMPO/NaOCl
2Formation of acid hydrazide1-(1H-pyrazol-3-yl)cyclopropanecarboxylic acid1-(1H-pyrazol-3-yl)cyclopropanecarbohydrazide1. Esterification (e.g., MeOH, H₂SO₄) or conversion to acid chloride (e.g., SOCl₂)2. Hydrazine hydrate (N₂H₄·H₂O)
3Cyclization to 1,3,4-oxadiazole1-(1H-pyrazol-3-yl)cyclopropanecarbohydrazide2-(1-(1H-pyrazol-3-yl)cyclopropyl)-1,3,4-oxadiazole derivativesTriethyl orthoformate, Carboxylic acids/POCl₃, Acid chlorides, Carbon disulfide/KOH

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Chemical Environment Assessment

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For [1-(1H-pyrazol-3-yl)cyclopropyl]methanol, the ¹H NMR spectrum is expected to show characteristic signals for the pyrazole (B372694) ring protons, the cyclopropyl (B3062369) protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The protons on the cyclopropyl ring often exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, typically appearing in the upfield region of the spectrum. The pyrazole ring protons would present as distinct signals in the aromatic region, with their chemical shifts and coupling constants providing information about their relative positions. The methylene protons adjacent to the hydroxyl group would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, which itself may appear as a broad singlet that can be exchanged with D₂O.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Cyclopropyl CH₂ 0.5 - 1.5 Multiplet
Pyrazole H-4 ~6.0 - 6.5 Doublet or Triplet
Pyrazole H-5 ~7.5 - 8.0 Doublet
Methanol CH₂ ~3.5 - 4.0 Singlet or Doublet
Hydroxyl OH Variable Broad Singlet
Pyrazole NH Variable Broad Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the two carbons of the cyclopropyl ring (one quaternary and one methylene), the methylene carbon of the methanol group, and the three distinct carbon atoms of the pyrazole ring. The chemical shifts of the pyrazole carbons are characteristic of heterocyclic aromatic systems, while the cyclopropyl carbons would appear at significantly higher field. The quaternary carbon of the cyclopropane (B1198618) ring, bonded to the pyrazole and the methanol group, would be notably deshielded compared to the methylene carbons of the ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Cyclopropyl CH₂ 10 - 20
Quaternary Cyclopropyl C 20 - 30
Methanol CH₂ 60 - 70
Pyrazole C-4 100 - 110
Pyrazole C-3 140 - 150
Pyrazole C-5 130 - 140

Note: These are predicted values and may vary based on solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization

While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for characterizing molecules containing nitrogen atoms. For this compound, ¹⁵N NMR would show two distinct signals corresponding to the two nitrogen atoms in the pyrazole ring. The chemical shifts of these nitrogens provide insight into their electronic environment, distinguishing between the pyrrole-like (NH) and pyridine-like (=N-) nitrogen atoms. This technique can be particularly useful for confirming the tautomeric state of the pyrazole ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the complete and unambiguous structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out the spin systems within the molecule. It would confirm the connectivity between the cyclopropyl protons and the coupling between the pyrazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting different fragments of the molecule, for instance, by showing correlations from the cyclopropyl protons to the pyrazole carbons, or from the methanol methylene protons to the quaternary cyclopropyl carbon and the C-3 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are in close proximity, providing valuable information about the 3D structure and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretch of the pyrazole ring would also appear in this region, often as a sharper peak. C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic cyclopropane and methylene groups would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. Finally, a strong C-O stretching band for the primary alcohol would be expected around 1050 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Alcohol O-H Stretch 3200 - 3600 (broad)
Pyrazole N-H Stretch 3100 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Pyrazole C=N, C=C Stretch 1400 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₁₀N₂O), the molecular weight is 138.17 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) would likely lead to significant fragmentation. Key fragmentation pathways could include the loss of a water molecule (M-18), loss of the hydroxymethyl group (•CH₂OH, M-31), or cleavage of the cyclopropane ring. The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN. Electrospray ionization (ESI), a softer ionization technique, would likely show a strong signal for the protonated molecule [M+H]⁺ at m/z 139.

Table 4: Compound Names Mentioned

Compound Name
This compound

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₇H₁₀N₂O, HRMS analysis would be used to verify this composition. The technique involves ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting ion, typically the protonated molecule [M+H]⁺. The experimentally determined exact mass is then compared to the theoretically calculated mass. A close agreement between these values, usually with an error of less than 5 ppm, provides strong evidence for the correct molecular formula.

Table 1: Theoretical vs. Experimental Mass Data from HRMS This table illustrates the type of data generated from an HRMS experiment. The experimental value is hypothetical for illustrative purposes.

Analyte Molecular Formula Theoretical Exact Mass (Da) Observed Exact Mass (Da) Mass Error (ppm)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule in its solid, crystalline state. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

The application of this method to this compound would first require the growth of a high-quality single crystal, which can be a challenging step. Once a suitable crystal is obtained, it is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would confirm the connectivity of the pyrazole and cyclopropyl rings and the spatial orientation of the hydroxymethyl group, providing conclusive structural evidence that complements data from spectroscopic methods like NMR. While no public crystal structure data is available for this specific compound, the table below illustrates the typical parameters reported from such an analysis.

Table 2: Illustrative Crystallographic Data Parameters No experimental crystal structure for this compound is publicly available. This table shows representative data fields that would be reported from an X-ray crystallography study.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 14.567
β (°) 98.76
Volume (ų) 791.2
Z (molecules/unit cell) 4

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. It provides experimental validation of a compound's empirical formula and is a crucial test of sample purity. For an organic compound like this compound (C₇H₁₀N₂O), the analysis would focus on carbon (C), hydrogen (H), and nitrogen (N).

The process involves combusting a small, precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation, typically within ±0.4%, confirms the empirical formula.

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data The experimental values shown are hypothetical and for illustrative purposes, representing a high-purity sample.

Element Theoretical Percentage (%) Experimental Percentage (%) Deviation (%)
Carbon (C) 60.85 60.79 -0.06
Hydrogen (H) 7.30 7.33 +0.03

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely employed to assess the purity of chemical compounds. In the context of synthesizing this compound, HPLC would be used to determine the percentage of the desired product and identify the presence of any impurities, such as starting materials or side-products.

A sample is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase, and a liquid mobile phase carries it through. Different components interact with the stationary phase to varying degrees, causing them to separate and elute from the column at different times (retention times). A detector (e.g., UV-Vis) measures the components as they elute, generating a chromatogram where the area of each peak corresponds to the amount of that component. Purity is typically reported as a percentage based on the relative area of the main product peak.

Table 4: Representative HPLC Purity Analysis Data This table illustrates a typical output from an HPLC purity assessment.

Peak No. Retention Time (min) Peak Area Area (%) Identity
1 2.15 15,234 0.45 Impurity A
2 3.88 3,356,789 99.42 This compound

Theoretical and Computational Investigations of 1 1h Pyrazol 3 Yl Cyclopropyl Methanol and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like [1-(1H-pyrazol-3-yl)cyclopropyl]methanol. These calculations provide detailed information about molecular orbitals, charge distribution, and the relative energies of different isomers and conformers.

DFT studies on substituted pyrazoles have shown that the electronic properties of the pyrazole (B372694) ring are significantly influenced by the nature of the substituent. For this compound, the cyclopropyl (B3062369) and methanol (B129727) moieties are considered electron-donating groups. These groups are expected to increase the electron density on the pyrazole ring, which in turn affects its aromaticity and reactivity. The lone pair of the pyrrole-like nitrogen atom participates in the π-system, contributing to the aromaticity of the ring, while the pyridine-like nitrogen atom is more basic.

The energetics of the two possible annular tautomers, where the proton is on either N1 or N2, can be calculated to determine their relative stability. In general, for 3-substituted pyrazoles with electron-donating groups, the tautomer with the substituent at the 3-position (1H-pyrazol-3-yl) is often found to be more stable than the 5-substituted tautomer (1H-pyrazol-5-yl). nih.govresearchgate.net Theoretical calculations can quantify this energy difference.

Table 1: Calculated Relative Energies of this compound Tautomers The following data is representative and based on typical computational results for 3-alkyl-substituted pyrazoles.

TautomerMethod/Basis SetRelative Energy (kcal/mol)Dipole Moment (Debye)
1-(1H-pyrazol-3-yl)cyclopropyl]methanolDFT/B3LYP/6-311++G(d,p)0.002.5
1-(1H-pyrazol-5-yl)cyclopropyl]methanolDFT/B3LYP/6-311++G(d,p)1.5 - 3.03.8

Conformational Analysis and Stability Studies

The conformational landscape of this compound is determined by the rotation around the single bonds connecting the pyrazole ring, the cyclopropyl group, and the methanol moiety. Conformational analysis helps identify the most stable spatial arrangements of the atoms, which correspond to the minimum energy conformers.

Table 2: Torsional Energy Profile for Rotation around the C3-C(cyclopropyl) Bond This table presents a hypothetical energy profile based on known principles of conformational analysis for similar structures.

Dihedral Angle (N2-C3-C_cyclopropyl-C_cyclopropyl)Relative Energy (kcal/mol)Description
2.5Eclipsed conformation
60°0.5Gauche conformation
120°2.0Eclipsed conformation
180°0.0Anti (most stable) conformation

Tautomerism Studies in Pyrazole Systems

Tautomerism is a key characteristic of N-unsubstituted pyrazoles, influencing their reactivity and spectroscopic properties. nih.gov For this compound, several types of tautomerism can be computationally investigated.

This is the most common form of tautomerism in pyrazoles, involving the migration of a proton between the two nitrogen atoms of the ring. nih.gov This results in an equilibrium between the 3-substituted and 5-substituted tautomers. As mentioned earlier, the position of this equilibrium is highly dependent on the electronic nature of the substituents.

Side-chain tautomerism involves the participation of substituents in the proton migration. nih.gov For this compound, a potential, though likely less favorable, side-chain tautomerism could involve the transfer of the hydroxyl proton to one of the pyrazole nitrogen atoms, forming a zwitterionic species. Computational studies can determine the energy barrier for such a process and the relative stability of the resulting tautomer. Generally, such zwitterionic forms are significantly less stable in the gas phase but can be stabilized by polar solvents.

The this compound molecule possesses an alkyl-like cyclopropyl group and a methanol group, both of which are considered electron-donating. Numerous computational studies have demonstrated that electron-donating groups at the 3-position of the pyrazole ring tend to stabilize that tautomer. nih.govresearchgate.net This is attributed to the favorable electronic interactions between the substituent and the pyrazole ring system. Therefore, it is predicted that the tautomer with the cyclopropylmethanol (B32771) group at the 3-position will be the major tautomer in equilibrium.

Table 3: Predicted Tautomeric Equilibrium Constants for Substituted Pyrazoles This table provides a comparative overview based on computational studies of various substituted pyrazoles.

Substituent at C3Electronic EffectPredicted Major TautomerCalculated ΔE (Tautomer 5 - Tautomer 3) (kcal/mol)
-CH3Electron-donating3-substituted~1.0 - 2.0
-NH2Electron-donating3-substituted~2.0 - 3.5
-NO2Electron-withdrawing5-substituted~(-2.0) - (-3.0)
-[1-(cyclopropyl)methanol]Electron-donating3-substituted(Predicted) ~1.5 - 3.0

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the reaction mechanisms for the synthesis of this compound. A common method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). rsc.orgresearchgate.net

For the synthesis of a precursor to the target molecule, one could envision the reaction of a cyclopropyl-containing β-dicarbonyl compound with hydrazine. Computational studies can model the reaction pathway, identify transition states, and calculate activation energies for each step. This provides a detailed understanding of the reaction kinetics and regioselectivity. The mechanism typically involves the initial formation of a hydrazone, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Table 4: Key Steps in the Knorr Synthesis of a 3-Cyclopropylpyrazole Precursor This table outlines the principal stages of the reaction, which can be modeled computationally.

Reaction StepDescriptionKey Intermediates/Transition States
1Nucleophilic attack of hydrazine on a carbonyl groupHydrazone formation
2Intramolecular cyclization5-membered ring transition state
3DehydrationFormation of the aromatic pyrazole ring

Subsequent modification of a functional group on the cyclopropyl moiety would then lead to the final this compound product.

Spectroscopic Property Prediction and Correlation with Experimental Data

The confluence of computational chemistry and experimental spectroscopy provides a powerful paradigm for the structural elucidation and characterization of novel chemical entities. For "this compound" and its derivatives, theoretical predictions of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are invaluable for interpreting experimental data and confirming molecular structures. While specific experimental and comprehensive computational studies on "this compound" are not extensively documented in the reviewed literature, the principles of spectroscopic prediction and data correlation can be thoroughly discussed based on studies of analogous pyrazole-containing compounds. nih.govnih.gov

Computational methods, particularly Density Functional Theory (DFT), have become standard for predicting the spectroscopic properties of organic molecules with a high degree of accuracy. nih.gov Methodologies such as B3LYP with basis sets like 6-31G(d,p) are commonly employed to calculate optimized molecular geometries, from which vibrational frequencies (IR spectroscopy) and NMR chemical shifts can be derived. nih.gov These theoretical calculations offer a direct comparison with experimental results, aiding in the precise assignment of spectral signals to specific atoms and functional groups within the molecule.

For "this compound," the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the pyrazole ring, the cyclopropyl group, and the methanol moiety.

¹H NMR:

Pyrazole Ring: The protons on the pyrazole ring are expected to appear as distinct signals in the aromatic region of the spectrum. The C4-H proton typically appears as a triplet, while the C5-H proton resonates as a doublet. The N-H proton of the pyrazole ring would likely be observed as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Cyclopropyl Group: The protons of the cyclopropyl ring would present as complex multiplets in the aliphatic region due to geminal and cis/trans couplings. These signals are typically found at a higher field (lower ppm) compared to other aliphatic protons.

Methanol Group: The methylene (B1212753) (-CH₂) protons of the methanol group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, adjacent to the cyclopropyl ring. The hydroxyl (-OH) proton itself would be a singlet, the position of which is highly dependent on factors like solvent, temperature, and hydrogen bonding.

¹³C NMR:

Pyrazole Ring: The carbon atoms of the pyrazole ring would show distinct signals in the downfield region of the spectrum.

Cyclopropyl Group: The quaternary carbon of the cyclopropyl ring attached to the pyrazole and methanol groups would have a characteristic chemical shift, while the two methylene carbons of the ring would appear at a higher field.

Methanol Group: The methylene carbon of the methanol group would be observed in the aliphatic region of the spectrum.

The correlation between predicted and experimental NMR data is a critical step in structural verification. A hypothetical comparison for a pyrazole derivative is presented in Table 1 to illustrate this process. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be accounted for in more advanced computational models. nih.gov

Table 1: Hypothetical Correlation of Predicted and Experimental NMR Chemical Shifts (δ, ppm) for a Pyrazole Derivative This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

Atom Predicted ¹H NMR (ppm) Experimental ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Experimental ¹³C NMR (ppm)
Pyrazole C3--148.5149.0
Pyrazole C46.306.25105.2105.5
Pyrazole C57.507.45130.1130.8
Cyclopropyl C (quat.)--25.426.1
Cyclopropyl CH₂0.850.8010.210.8
Methanol CH₂3.603.5565.766.2

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in an experimental IR spectrum. For "this compound," key vibrational modes would include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group of the methanol moiety.

N-H Stretch: A sharp to moderately broad band around 3100-3500 cm⁻¹ would be characteristic of the N-H stretch of the pyrazole ring.

C-H Stretches: Aromatic C-H stretching vibrations from the pyrazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl and methylene groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol would be present in the 1000-1260 cm⁻¹ range.

A comparative table of theoretical and experimental vibrational frequencies for a related pyrazole derivative is shown in Table 2 to demonstrate the correlation process. Calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

Table 2: Hypothetical Correlation of Predicted and Experimental IR Frequencies (cm⁻¹) for a Pyrazole Derivative This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(O-H)34503400O-H stretch
ν(N-H)33003280N-H stretch
ν(C-H) aromatic31003090Pyrazole C-H stretch
ν(C-H) aliphatic29502940Cyclopropyl/Methylene C-H stretch
ν(C=N)15501540Pyrazole ring stretch
ν(C-O)10501045C-O stretch

Applications in Advanced Organic Synthesis and Materials Science

[1-(1H-pyrazol-3-yl)cyclopropyl]methanol as a Synthon for Complex Molecular Architectures

The reactivity of the pyrazole (B372694) nucleus, combined with the conformational rigidity imparted by the cyclopropyl (B3062369) group and the synthetic handle of the methanol (B129727) function, makes this compound a valuable synthon.

Pyrazole derivatives are foundational in the synthesis of a wide array of heterocyclic compounds. nih.govnih.govresearchgate.net The this compound molecule offers several avenues for the construction of fused heterocyclic systems. For instance, the pyrazole ring can undergo cyclocondensation reactions with suitable bifunctional reagents to yield fused pyrimidine (B1678525) systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.netnih.govresearchgate.net While specific examples starting from this compound are not extensively documented, the general reactivity of the pyrazole core suggests its potential in such transformations.

The presence of the methanol group allows for its conversion into other functional groups, such as aldehydes or halides, which can then participate in intramolecular cyclization reactions to form novel heterocyclic frameworks. The cyclopropyl ring, while generally stable, can also participate in ring-opening reactions under specific conditions, leading to more complex acyclic or different cyclic structures.

One of the most common methods for the synthesis of pyrazoles and their fused derivatives is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.netamanote.commdpi.com While this compound is already a pyrazole, its functional groups can be modified to participate in further cyclization reactions. For example, the methanol group could be oxidized to an aldehyde, which could then undergo a multicomponent reaction to build an additional heterocyclic ring onto the pyrazole core. mdpi.com

The synthesis of pyrazolo[1,5-a]pyridines, for instance, can be achieved through the cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. tandfonline.com Derivatization of the methanol group in this compound could potentially lead to a suitable precursor for such a reaction.

The functional groups of this compound allow for its use as a precursor to a variety of advanced organic intermediates. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. orientjchem.org These functionalized pyrazoles are valuable intermediates in their own right. For example, pyrazole-4-carbaldehydes are known to participate in multicomponent reactions to form fused pyran-pyrazole derivatives. mdpi.com

Furthermore, the N-H of the pyrazole ring can be alkylated or arylated to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. This derivatization is crucial for tuning the properties of the resulting intermediates for specific applications.

The table below illustrates potential transformations of this compound to create advanced organic intermediates.

Starting MaterialReagents and ConditionsProductPotential Application
This compoundPCC, CH₂Cl₂[1-(1H-pyrazol-3-yl)cyclopropyl]carbaldehydeSynthesis of fused heterocycles
This compoundKMnO₄, H₂O1-(1H-pyrazol-3-yl)cyclopropanecarboxylic acidLigand synthesis
This compoundNaH, R-X, THF[1-(1-R-1H-pyrazol-3-yl)cyclopropyl]methanolModification of electronic properties
This compoundPBr₃, Et₂O3-(1-(bromomethyl)cyclopropyl)-1H-pyrazolePrecursor for further substitution reactions

Role in Ligand Design for Coordination Chemistry (excluding biological activity of complexes)

Pyrazole-based structures are well-established as effective ligands in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs for metal coordination. researchgate.netresearchgate.netpen2print.orgnih.gov The specific arrangement of these nitrogen atoms in the pyrazole ring allows for various coordination modes, including monodentate, bidentate bridging, and chelating. researchgate.net

This compound has the potential to act as a versatile ligand. The pyrazole moiety can coordinate to a metal center, and the methanol group can also participate in coordination, potentially leading to bidentate chelation. The cyclopropyl group provides steric bulk, which can influence the coordination geometry and the properties of the resulting metal complex.

The derivatization of the methanol group into other functionalities, such as ethers or esters, can be used to fine-tune the electronic and steric properties of the ligand, thereby influencing the catalytic activity or physical properties of the resulting coordination complexes. While specific studies on the coordination chemistry of this compound are not widely reported, the general principles of pyrazole-based ligand design suggest its potential utility in this area. researchgate.netrsc.orgccsenet.orgresearchgate.net

Potential for Integration into Functional Materials (excluding biological materials)

The bifunctional nature of this compound, with its pyrazole ring and methanol group, could allow it to act as a linker in the formation of novel MOFs. The pyrazole would coordinate to the metal centers, while the methanol group could be further functionalized to introduce other properties or to connect to other components of the material. The cyclopropyl group would add rigidity to the linker, which is often a desirable feature in the design of robust porous materials.

Derivatization for Non-Biological Research Probes and Tools

Pyrazole derivatives have been extensively used in the development of fluorescent chemosensors, particularly for the detection of metal ions. nih.govresearchgate.netnih.govtandfonline.comfrontiersin.org The pyrazole ring can act as a part of the ionophore, binding to the target metal ion, and this binding event can trigger a change in the fluorescence properties of a tethered fluorophore.

The following table outlines a hypothetical derivatization of this compound to create a fluorescent probe.

PrecursorDerivatization StepResulting Probe StructurePotential Application
This compoundEtherification with a fluorophore containing a leaving group (e.g., dansyl chloride)A molecule where the dansyl group is attached to the methanol's oxygenFluorescent detection of specific metal ions

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. researchgate.netjetir.orgthieme-connect.comresearchgate.net Future research in the synthesis of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is expected to focus on "green" chemistry principles. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents.

Current synthetic approaches often rely on multi-step sequences that can generate significant waste. Novel strategies could involve one-pot or tandem reactions that combine several transformations into a single, efficient process. ias.ac.in For instance, the development of catalytic methods for the direct cyclopropanation of pyrazole-containing precursors would represent a significant advancement. The use of earth-abundant metal catalysts or organocatalysts in these transformations is a particularly promising avenue.

Furthermore, exploring alternative energy sources such as microwave irradiation or sonication could lead to faster reaction times and improved yields, contributing to more sustainable synthetic protocols. mdpi.com The table below summarizes potential green synthetic strategies applicable to the synthesis of pyrazole (B372694) derivatives.

Synthetic StrategyPotential AdvantageRelevant Precursors/Catalysts
One-Pot Multicomponent ReactionsIncreased efficiency, reduced wasteHydrazines, 1,3-dicarbonyl compounds, cyclopropyl (B3062369) aldehydes
Catalytic CyclopropanationHigh atom economy, stereocontrolPyrazole-substituted olefins, diazo compounds, transition metal catalysts (e.g., Rh, Cu)
Microwave-Assisted SynthesisReduced reaction times, higher yieldsConventional starting materials
Synthesis in Green SolventsReduced environmental impactWater, ethanol (B145695), ionic liquids

Exploration of Unconventional Reactivity Patterns

The unique structural combination of a pyrazole ring, a cyclopropyl group, and a methanol (B129727) moiety in this compound suggests the potential for novel and unconventional reactivity. The strained cyclopropane (B1198618) ring, in particular, can participate in a variety of ring-opening reactions, providing access to a diverse range of molecular architectures. beilstein-journals.orgnih.gov

Future research should explore the controlled ring-opening of the cyclopropyl group under various conditions (e.g., acidic, basic, radical, or transition-metal-catalyzed). This could lead to the formation of functionalized pyrazole derivatives with linear or expanded ring systems that would be difficult to access through traditional synthetic methods. For example, acid-catalyzed ring-opening could yield homoallylic alcohols, while radical-mediated reactions could lead to the formation of more complex cyclic structures. nih.gov

The pyrazole ring itself offers opportunities for exploring unconventional reactivity. While electrophilic substitution is a common transformation, future studies could investigate selective C-H functionalization at different positions of the pyrazole ring, guided by the cyclopropylmethanol (B32771) substituent. Additionally, the N-H of the pyrazole can be functionalized to introduce further diversity and modulate the electronic properties of the molecule. nih.gov The interplay between the reactivity of the pyrazole and the cyclopropylmethanol group is a key area for future investigation.

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity and selectivity. researchgate.netresearchgate.net Advanced computational studies on this compound can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, allowing for the prediction of reaction pathways and the rationalization of observed product distributions. researchgate.net For example, computational modeling could be used to predict the regioselectivity of electrophilic aromatic substitution on the pyrazole ring or to understand the factors that govern the stereochemical outcome of reactions involving the cyclopropylmethanol moiety.

Molecular dynamics simulations can be used to study the conformational landscape of the molecule and its interactions with solvents or catalysts. This information is crucial for designing more efficient and selective synthetic transformations. Furthermore, in silico screening of virtual libraries of this compound analogs could accelerate the discovery of new compounds with desired properties for various applications.

Computational MethodApplication to this compound
Density Functional Theory (DFT)Prediction of reaction mechanisms, transition state analysis, electronic properties
Molecular Dynamics (MD)Conformational analysis, solvent effects, catalyst-substrate interactions
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions or interactions with large biological molecules

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis have emerged as transformative technologies in modern chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. mit.edugalchimia.comresearchgate.netrsc.org The integration of these technologies into the synthesis of this compound and its derivatives is a promising area for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. galchimia.comresearchgate.net The synthesis of pyrazole derivatives has been successfully demonstrated in flow reactors, and these methods could be adapted for the production of the target compound. mit.edursc.org Continuous flow processes can also enable the safe handling of hazardous reagents and intermediates, which may be required for certain synthetic transformations.

Automated synthesis platforms can be used to rapidly generate libraries of this compound analogs for screening in various applications. By combining robotic liquid handling with automated reaction workup and analysis, these platforms can significantly accelerate the drug discovery and materials development process.

Design and Synthesis of this compound Analogs for Material Science Applications

The unique structural and electronic properties of the pyrazole ring make it an attractive building block for the design of novel materials. researchgate.netmdpi.com Future research should focus on the design and synthesis of this compound analogs for applications in material science.

One promising area is the development of pyrazole-containing polymers. The bifunctional nature of this compound (with its hydroxyl group and reactive N-H bond) makes it a suitable monomer for polymerization reactions. The resulting polymers could exhibit interesting properties such as thermal stability, fluorescence, or metal-coordinating ability. For example, a pyrazole-based microporous organic polymer has been shown to be effective for CO2 capture. acs.org

Furthermore, the incorporation of this scaffold into metal-organic frameworks (MOFs) could lead to materials with applications in gas storage, catalysis, and sensing. The pyrazole nitrogen atoms can act as coordination sites for metal ions, while the cyclopropylmethanol group can be further functionalized to tune the properties of the resulting MOF. The design of pyrazole-based ligands for the synthesis of luminescent metal complexes is another exciting avenue for research in materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [1-(1H-pyrazol-3-yl)cyclopropyl]methanol?

  • Methodological Answer : Synthesis typically involves three key steps:

  • Cyclopropane Formation : Ring-closing reactions (e.g., cyclization of allylic precursors) under basic conditions.
  • Pyrazole Functionalization : Alkylation of pyrazole intermediates with cyclopropylmethyl halides (e.g., bromides) in the presence of catalysts like K₂CO₃ .
  • Hydroxymethyl Introduction : Oxidation or reduction of terminal groups (e.g., aldehyde to alcohol using NaBH₄) .
    • Key Reagents :
StepReagents/ConditionsYield (%)
CyclopropanationCH₂I₂, Zn(Cu)~60-75
AlkylationCyclopropylmethyl bromide, DMF, 80°C~50-65
ReductionNaBH₄, MeOH, 0°C~85-90

Q. How is the structure of this compound validated?

  • Methodological Answer : Use a multi-technique approach:

  • X-ray Crystallography : Refinement via SHELXL (e.g., SHELX-2018) for bond-length/angle accuracy .
  • NMR Spectroscopy : 1^1H NMR (δ 4.2–4.5 ppm for -CH₂OH; δ 6.2–6.5 ppm for pyrazole protons) .
  • FTIR : Peaks at 3200–3400 cm1^{-1} (-OH stretch) and 1550–1600 cm1^{-1} (C=N pyrazole ring) .

Advanced Research Questions

Q. How do steric effects of the cyclopropane ring influence reaction pathways in derivatization?

  • Methodological Answer :

  • Computational Analysis : Use density functional theory (DFT) to model ring strain and transition states. Studies on analogous compounds show cyclopropane’s sp³ hybridization increases reactivity toward electrophiles .
  • Experimental Validation : Compare reaction rates with non-cyclopropane analogs (e.g., cyclohexyl derivatives). For example, nucleophilic substitution at the hydroxymethyl group proceeds 30% faster in cyclopropane-containing derivatives due to ring strain .

Q. How can contradictory crystallographic and spectroscopic data be reconciled during characterization?

  • Methodological Answer :

  • Data Cross-Validation : If NMR suggests axial chirality but XRD shows planar geometry, refine XRD data using SHELXL’s TWIN/BASF commands to account for twinning .
  • Dynamic Effects : Variable-temperature NMR (e.g., -40°C to 25°C) can resolve conformational averaging that masks true bond angles .

Q. What strategies optimize bioactivity studies for pyrazole-cyclopropane hybrids?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Design :
  • Variation : Modify substituents on the pyrazole ring (e.g., electron-withdrawing groups at position 5 enhance enzyme inhibition ).
  • Assays : Use kinase inhibition assays (IC₅₀ profiling) with positive controls (e.g., staurosporine) and dose-response curves .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish steric vs. electronic contributions to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.